molecular formula C13H21NO2 B6453977 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 2549032-49-5

1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B6453977
CAS No.: 2549032-49-5
M. Wt: 223.31 g/mol
InChI Key: CSUFAGOQUQOGSB-UHFFFAOYSA-N
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Description

1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a cyclohexene-substituted ethyl chain at the N1 position and a hydroxymethyl group at the C4 position. The pyrrolidin-2-one core is a five-membered lactam ring, conferring structural rigidity and hydrogen-bonding capacity. This compound is of interest in medicinal chemistry due to its balanced lipophilic-hydrophilic profile, which may optimize pharmacokinetic properties compared to simpler analogs .

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c15-10-12-8-13(16)14(9-12)7-6-11-4-2-1-3-5-11/h4,12,15H,1-3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUFAGOQUQOGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(carboxymethyl)pyrrolidin-2-one.

    Reduction: Formation of 1-[2-(cyclohexyl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, highlighting structural, physicochemical, and functional differences.

Substituent Analysis and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight Key Features Source
Target Compound C₁₄H₁₉NO₂ 2-(Cyclohex-1-en-1-yl)ethyl, 4-hydroxymethyl ~241.3* Hydroxymethyl enhances solubility; cyclohexene provides π-orbital interactions
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol C₁₆H₂₃NO₃ Cyclohexenyl ethyl, phenol 245.37 Phenolic -OH increases acidity (pKa ~10); dimethylamino group adds basicity
1-(4-{[(2-Methylcyclohexyl)amino]methyl}phenyl)pyrrolidin-2-one C₁₈H₂₆N₂O Methylcyclohexylaminomethylphenyl 286.41 Bulky substituent reduces solubility; tertiary amine enhances bioavailability
1-[(2,4-Dimethoxyphenyl)methyl]-4-(1-hydroxy-1-methyl-ethyl)pyrrolidin-2-one Dimethoxyphenylmethyl, hydroxy-methyl-ethyl 293.36 Aromatic rings increase logP; hydroxymethyl-ethyl introduces stereocomplexity
(4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one C₁₅H₂₁NO₃ Dihydroxyethyl, phenylethyl 263.33 Multiple -OH groups improve water solubility; phenylethyl enhances CNS penetration

*Calculated based on analogous structures.

Pharmacological and Physicochemical Profiles

  • Hydrophobicity : The cyclohexene group in the target compound increases logP compared to purely aliphatic analogs (e.g., 4-ethylpyrrolidin-2-ones in ) but remains less hydrophobic than aromatic-substituted derivatives (e.g., dimethoxyphenylmethyl in ) .
  • Acidity/Basicity: Unlike phenolic analogs (, pKa ~10) or tertiary amines (), the target compound’s hydroxymethyl group is neutral at physiological pH, reducing ionization-related toxicity .
  • Metabolic Stability : The hydroxymethyl group may undergo glucuronidation or oxidation, whereas cyclohexene is prone to epoxidation, necessitating metabolic studies .

Research Findings and Implications

  • Stereochemical Purity : Diastereomers of 4-substituted pyrrolidin-2-ones () show divergent bioactivities, emphasizing the need for enantioselective synthesis of the target compound .
  • Impurity Profiling: identifies process-related impurities in pyrrolidinone derivatives, underscoring the importance of stringent quality control for hydroxymethyl analogs .
  • Structural Optimization: Replacement of dimethylamino () or benzimidazole () groups with hydroxymethyl may reduce off-target effects while retaining efficacy .

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